molecular formula C26H31NOS B11488250 N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide

N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide

Cat. No.: B11488250
M. Wt: 405.6 g/mol
InChI Key: WXHWLTPTZBKOBR-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-2,2-DIPHENYLACETAMIDE is a compound that features an adamantane moiety, a sulfanyl group, and a diphenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-2,2-DIPHENYLACETAMIDE typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent . Another method involves the reaction of 2-(adamantan-1-yl)ethanamine with aromatic isocyanates and isothiocyanates . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper (II) acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-2,2-DIPHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The adamantane moiety can participate in substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the acetamide group would yield amines.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. For example, as an sEH inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols . This inhibition can modulate various biological pathways, including those involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-2,2-DIPHENYLACETAMIDE is unique due to its combination of an adamantane moiety with a diphenylacetamide structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H31NOS

Molecular Weight

405.6 g/mol

IUPAC Name

N-[2-(1-adamantylsulfanyl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C26H31NOS/c28-25(24(22-7-3-1-4-8-22)23-9-5-2-6-10-23)27-11-12-29-26-16-19-13-20(17-26)15-21(14-19)18-26/h1-10,19-21,24H,11-18H2,(H,27,28)

InChI Key

WXHWLTPTZBKOBR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SCCNC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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